4-fluoro-3-methyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
4-Fluoro-3-methyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. This compound integrates a sulfonamide group at the benzene ring (4-fluoro-3-methyl-substituted) and a 3-methylphenyl substituent on the triazole-thiazole scaffold. Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylation, nucleophilic substitution, and cyclization, as inferred from analogous protocols for related triazole-thiazole systems . Key structural characteristics include:
- Sulfonamide moiety: Enhances hydrogen-bonding capacity and solubility.
- Fluorine and methyl substituents: Influence electronic properties and steric bulk.
Spectral validation (e.g., IR and NMR) would confirm tautomeric forms and functional group integrity, as seen in similar compounds where thione tautomers dominate over thiol forms due to spectral absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S2/c1-13-4-3-5-15(10-13)19-23-20-25(24-19)16(12-28-20)8-9-22-29(26,27)17-6-7-18(21)14(2)11-17/h3-7,10-12,22H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKQUUGXECQOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC(=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-3-methyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole-thiazole core, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and base catalysts. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-fluoro-3-methyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole-thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also form strong interactions with biological molecules, leading to changes in their function. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Triazole-Thiazole vs. Triazole-Pyridazine
Substituent Effects
Functional Group Variations
- Sulfonamide vs. Sulfanyl/Acetamide : The target’s benzenesulfonamide group () promotes hydrogen bonding with biological targets, while sulfanyl () or acetamide () groups may reduce polarity, affecting bioavailability .
Tautomerism and Stability
Compounds with triazole-thione tautomers (e.g., [7–9] in ) exhibit enhanced stability due to delocalized electron systems, as confirmed by IR absence of νS-H and presence of νC=S . The target compound likely adopts a similar thione form, contrasting with triazole-thiol derivatives requiring stabilization via alkylation (e.g., S-alkylated 1,2,4-triazoles in ) .
Biological Activity
4-fluoro-3-methyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. It features a unique structure comprising a sulfonamide group, a triazole-thiazole moiety, and fluorine and methyl substituents. This combination of functional groups is believed to enhance its biological activity and pharmacological properties.
Chemical Structure
The compound's IUPAC name is 4-fluoro-3-methyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide. Its molecular formula is with a molecular weight of approximately 432.51 g/mol.
Biological Activity
The biological activity of this compound has been the subject of various studies, highlighting its potential therapeutic applications.
Medicinal Chemistry Applications
-
Anticancer Properties :
- Research has shown that compounds containing triazole and thiazole moieties exhibit significant anticancer activity. For instance, derivatives of similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HCT116 and MCF-7 .
- A study indicated that triazole-containing compounds can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspase pathways .
-
Antimicrobial Activity :
- Sulfonamide derivatives are known for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections .
Pharmacokinetic Properties
The incorporation of fluorine and methyl groups in the structure may enhance the compound's pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). These modifications can lead to improved bioavailability and selectivity towards biological targets .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer potential. One derivative showed an IC50 value of 0.43 µM against HCT116 cells, significantly more potent than existing treatments .
- Mechanistic Insights : Research into the mechanisms of action revealed that triazole compounds could inhibit cancer cell migration and proliferation by modulating key signaling pathways involved in cell survival and apoptosis .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
